![molecular formula C24H28N4OS B2887547 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1189446-34-1](/img/structure/B2887547.png)
2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one . It is useful in the treatment of disorders and conditions mediated by the ORL-1 G-protein coupled receptor . More specifically, it can be used in the treatment of disorders such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition .
Scientific Research Applications
Receptor Interaction Studies
Compounds similar to 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]decan-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide have been studied for their interaction with specific receptors in the human body. For example, 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives have shown high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor, exhibiting agonistic behavior in biochemical assays (Röver et al., 2000).
Antimicrobial Activity
Some derivatives of triazole, a component in the chemical structure of interest, have been synthesized and evaluated for their antimicrobial properties. For instance, certain 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives exhibited strong antifungal and antibacterial activities (Turan-Zitouni et al., 2005).
Anticancer Activity
New derivatives of 1-thia-azaspiro[4.5]decane, including compounds related to the chemical structure , have been synthesized and tested for their anticancer activity. These compounds showed moderate to high inhibition activities against various human cancer cell lines, such as HepG-2, PC-3, and HCT116 (Flefel et al., 2017).
Anti-Breast Cancer and EGFR Inhibition
Triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone, related to the target chemical structure, have been designed and synthesized as potential epidermal growth factor receptor inhibitors and anti-breast cancer agents. Some compounds in this series demonstrated significant inhibitory and antiproliferative activities in vitro (Fleita et al., 2013).
Receptor Modulation
N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, compounds structurally similar to the one of interest, have been synthesized and evaluated for activity at opioid receptors. Modifications on these compounds have shown to enhance affinity, particularly for the mu-opioid receptor (Jordan et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is the delta opioid receptor . Delta opioid receptors are a type of G-protein coupled receptor that are potential targets for various neurological and psychiatric disorders .
Mode of Action
The compound acts as an agonist at the delta opioid receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound appears to bind to the orthosteric site of the receptor, based on docking and molecular dynamic simulation .
Biochemical Pathways
The activation of delta opioid receptors can lead to a variety of downstream effects. These receptors are involved in pain modulation and the body’s response to stress, among other functions
Pharmacokinetics
The compound is described as being selective for the delta opioid receptor over a panel of 167 other gpcrs , suggesting it may have a high degree of specificity.
Result of Action
The activation of delta opioid receptors by this compound could potentially have a variety of effects at the molecular and cellular level. For example, it has been shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Future Directions
properties
IUPAC Name |
2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-3-28-15-13-24(14-16-28)26-22(19-10-5-4-6-11-19)23(27-24)30-17-21(29)25-20-12-8-7-9-18(20)2/h4-12H,3,13-17H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQXICNLJAWTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.